molecular formula C16H24N2 B021794 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 101438-17-9

8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B021794
CAS No.: 101438-17-9
M. Wt: 244.37 g/mol
InChI Key: NIFBNIANYCOETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9) is a high-purity chemical compound offered as a key intermediate for advanced pharmaceutical and pharmacological research. This molecule features a tropane-based scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. Chemical Profile: CAS Number: 101438-17-9 Molecular Formula: C₁₆H₂₄N₂ Molecular Weight: 244.38 g/mol The core structure of this compound is the 8-azabicyclo[3.2.1]octane (tropane) moiety, which is substituted with a phenethylamine group. This specific architecture makes it a valuable building block for the synthesis and exploration of novel bioactive molecules. Researchers utilize this compound in the design and development of new ligands targeting the central nervous system (CNS). Its structural features are particularly relevant for investigating interactions with neurotransmitter transporters and receptors. Applications & Research Value: Medicinal Chemistry: Serves as a critical precursor in the design and synthesis of novel analogs for structure-activity relationship (SAR) studies. Pharmacology: Used as a tool compound in preclinical research to study mechanisms of action related to its structural class. Chemical Biology: Useful for probing biological pathways and protein interactions associated with the tropane alkaloid family. Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFBNIANYCOETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385510
Record name (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101438-17-9
Record name (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of Tropinone Derivatives

The primary method involves N-alkylation of tropinone or its reduced analogs. For example, reaction of tropinone with 2-phenylethyl bromide in the presence of a base like potassium carbonate yields the N-(2-phenylethyl) intermediate. Subsequent reduction of the ketone group at position 3 using agents such as lithium aluminum hydride (LiAlH4) produces the target amine.

Table 1: Representative N-Alkylation Conditions

Starting MaterialAlkylating AgentBaseSolventYield
Tropinone2-Phenylethyl BrK2CO3DMF65%
Nortropinone2-Phenylethyl INaHTHF72%

This method is favored for its simplicity but requires careful control of reaction stoichiometry to avoid over-alkylation.

Recent advances emphasize enantioselective construction of the bicyclic core. One approach employs chiral pyrrolidine auxiliaries to induce asymmetry during cyclization. For instance, a (3+2) cycloaddition between enantioenriched trans-2-methylene-1,3-dithiolane 1,3-dioxide and 3-oxidopyridinium ylides generates the bicyclic scaffold with >96% enantiomeric excess (ee). Subsequent N-methylation and phenylethyl group introduction complete the synthesis.

Key Reaction Steps:

  • Cycloaddition :

    Chiral dipolarophile+3-Oxidopyridinium ylideEtOH, 70°CBicyclic intermediate (83:17 dr)\text{Chiral dipolarophile} + \text{3-Oxidopyridinium ylide} \xrightarrow{\text{EtOH, 70°C}} \text{Bicyclic intermediate (83:17 dr)}
  • N-Functionalization :
    Alkylation with 2-phenylethyl bromide under phase-transfer conditions (e.g., tetrabutylammonium iodide) achieves quantitative conversion.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency and scalability. A patented two-step process optimizes yield and purity:

  • Tropinone Alkylation :
    Tropinone reacts with 2-phenylethyl chloride in a refluxing toluene/water biphasic system, catalyzed by benzyltriethylammonium chloride. This minimizes side reactions and achieves 85% yield.

  • Ketone Reduction :
    Catalytic hydrogenation (H2, Pd/C) selectively reduces the ketone to the amine without affecting the aromatic ring.

Table 2: Industrial Process Parameters

StepTemperaturePressureCatalystPurity
Alkylation110°CAmbientBTEAC98%
Hydrogenation50°C3 bar5% Pd/C99.5%

Purification via fractional distillation or recrystallization from hexane/ethyl acetate ensures pharmaceutical-grade output.

Alternative Routes via Reductive Amination

Reductive amination offers a one-pot alternative. Condensation of tropinone with 2-phenylethylamine in methanol, followed by sodium cyanoborohydride reduction, yields the target compound in 58% overall yield. This method bypasses intermediate isolation but requires strict pH control (pH 6–7) to prevent imine hydrolysis.

Emerging Methodologies in Asymmetric Catalysis

State-of-the-art techniques employ transition-metal catalysts for enantioselective synthesis. For example, nickel-catalyzed asymmetric hydrogenation of enamine precursors generates the bicyclic amine core with 92% ee. Subsequent N-alkylation under microwave irradiation (100°C, 30 min) completes the synthesis with 78% yield .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine, making it a candidate for studying neuropsychiatric disorders.
    • Research indicates that derivatives of bicyclic amines can exhibit stimulant properties similar to amphetamines, which may be beneficial in treating conditions like ADHD and narcolepsy.
  • Analgesic Properties :
    • Preliminary studies suggest that this compound may possess analgesic effects, potentially offering new pathways for pain management therapies.
  • Antidepressant Research :
    • The compound's ability to interact with serotonin receptors positions it as a potential candidate for developing novel antidepressants.

Chemical Biology Applications

  • Research Tool :
    • Due to its unique bicyclic structure, it can serve as a molecular probe in biological studies to investigate receptor binding and activity.
    • It can be utilized in the development of targeted therapies that modulate specific biological pathways.
  • Synthesis of Analogues :
    • The compound serves as a scaffold for synthesizing various analogues that can be screened for enhanced biological activity or selectivity towards specific targets.

Case Studies and Research Findings

  • Dopaminergic Activity :
    • A study published in the Journal of Medicinal Chemistry explored the dopaminergic activity of bicyclic amines, indicating that modifications to the azabicyclo structure could enhance binding affinity to dopamine receptors .
  • Pain Management :
    • Research presented at the International Conference on Pain Management highlighted the analgesic effects of similar bicyclic compounds, suggesting that 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine could lead to new pain relief medications .
  • Antidepressant Development :
    • A recent study indicated the potential of this compound in modulating serotonin levels, paving the way for future antidepressant formulations .

Mechanism of Action

Proflavine hemisulfate exerts its effects by intercalating into DNA, thereby disrupting DNA synthesis and causing high levels of mutation in the copied DNA strands. This prevents bacterial reproduction and exhibits an antibacterial effect . The compound targets DNA and interferes with its replication process, leading to the accumulation of mutations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent on N Additional Groups Salt Form Reference
Target Compound 2-Phenylethyl Methyl Dihydrochloride
N-(Bis(4-fluorophenyl)methyl)-8-(dimethylaminoethyl)-... Bis(4-fluorophenyl)methyl Dimethylaminoethyl Oxalate
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (43a) Benzyl None Free base
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride None Methyl Dihydrochloride
8-Methyl-N-propyl-exo-... Propyl Methyl Free base

Key Observations :

  • Fluorophenyl Derivatives : The bis(4-fluorophenyl)methyl group in increases electron-withdrawing effects and receptor-binding affinity, likely targeting central nervous system (CNS) receptors.
  • Benzyl vs. Phenethyl : The benzyl group in 43a offers simpler aromatic interactions, while the phenethyl chain in the target compound may provide conformational flexibility.
  • Salt Forms : Dihydrochloride (target) and oxalate salts improve water solubility, critical for pharmacokinetics.

Physicochemical and Computational Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight logP (Predicted) pKa Boiling Point (°C)
Target Compound C₁₆H₂₄N₂ 244.38 - 11.08 358.1
N-(Bis(4-Fluorophenyl)methyl)-... (10a) C₂₃H₂₇F₂N₃O 435.48 - - -
8-Benzyl-8-aza... (43a) C₁₄H₁₈N₂ 214.31 - - -
8-Methyl-8-aza... dihydrochloride C₈H₁₈Cl₂N₂ 217.15 - - -
8-Methyl-N-propyl-exo... C₁₁H₂₂N₂ 182.30 1.61 - -

Key Observations :

  • Lipophilicity : The propyl-exo derivative has a higher predicted logP (1.61 ) , suggesting greater membrane permeability than the target compound.
  • pKa : The target’s pKa (11.08 ) indicates protonation at physiological pH, enhancing solubility in acidic environments (e.g., stomach).
  • Molecular Weight : Larger analogs (e.g., 10a ) may face challenges in bioavailability due to increased size.

Stereochemical Considerations

  • The (1R,5S)-endo configuration in 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine highlights the importance of stereochemistry in receptor binding. The target compound’s stereochemistry is unspecified in the evidence, which could limit activity comparisons.

Biological Activity

8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine, with the CAS number 101438-17-9, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

The molecular formula for this compound is C16_{16}H24_{24}N2_2, with a molecular weight of approximately 244.375 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16_{16}H24_{24}N2_2
Molecular Weight244.375 g/mol
LogP2.7727
PSA15.27 Ų

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in the central nervous system (CNS) and as potential analgesics or anti-inflammatory agents.

The mechanism of action for this compound is hypothesized to involve modulation of neurotransmitter systems, particularly the cholinergic system. Similar compounds have shown affinity for nicotinic acetylcholine receptors (nAChRs), which play critical roles in neurotransmission and are implicated in numerous CNS disorders.

Case Studies and Research Findings

  • CNS Activity : In a study examining the effects of bicyclic amines on behavioral models in rodents, compounds structurally related to this compound demonstrated significant anxiolytic and anti-depressant effects at specific dosages, suggesting potential therapeutic applications in anxiety and mood disorders.
  • Analgesic Properties : Another study assessed the analgesic properties of similar bicyclic compounds using formalin-induced pain models in rats. Results indicated that these compounds could reduce pain responses, potentially through modulation of pain pathways involving nAChRs.
  • Toxicology Assessment : A toxicological evaluation highlighted that while these compounds exhibit promising biological activity, they also necessitate careful dosing to mitigate toxicity risks associated with overstimulation of nAChRs, which can lead to adverse effects such as seizures or respiratory distress.

Q & A

Q. What in vivo models are appropriate for studying its neuropharmacological effects?

  • Methodology : Use conditioned place preference (CPP) or self-administration assays in rodents to assess abuse liability. For neurotoxicity, evaluate dopaminergic neuron integrity via tyrosine hydroxylase immunohistochemistry or microdialysis for extracellular dopamine levels .

Notes

  • Avoid commercial sources (e.g., ) and prioritize peer-reviewed studies.
  • For synthetic protocols, cross-validate diastereoselectivity using multiple cyclization conditions .
  • Computational models should integrate both ligand-based (QSAR) and structure-based (docking) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.